Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Übersicht

Beschreibung

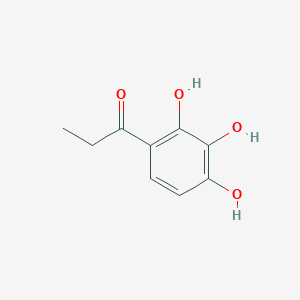

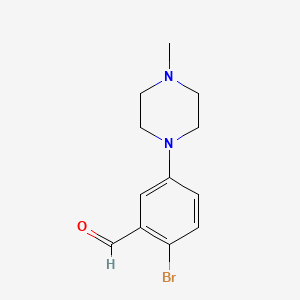

EMIC is a heterocyclic compound with the following structural formula:

It belongs to the isoxazole class of compounds and contains an ester functional group. EMIC exhibits interesting biological properties and has potential applications in drug development.

Synthesis Analysis

The synthesis of EMIC involves several steps, including condensation reactions and cyclization . One common method is the Hantzsch reaction , where an α,β-unsaturated ketone reacts with hydroxylamine to form the isoxazole ring. Ethyl 3-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylate serves as a precursor for EMIC synthesis.

Molecular Structure Analysis

EMIC’s molecular structure consists of an isoxazole ring fused with an ester group. The substituent at position 3 is a 2-methoxyphenyl group, while the position 5 bears a methyl group. The carboxylate group is attached to the isoxazole ring. The geometry of EMIC influences its biological activity.

Chemical Reactions Analysis

EMIC can undergo various chemical reactions:

- Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.

- Substitution Reactions : The phenyl and methyl groups can participate in substitution reactions.

- Oxidation/Reduction : The carbonyl group may undergo oxidation or reduction.

Physical And Chemical Properties Analysis

- Melting Point : EMIC typically melts around 150–160°C .

- Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water .

- Stability : EMIC is stable under ambient conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has been explored for its antimicrobial and antioxidant applications. For instance, similar compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated significant antibacterial and antifungal properties, along with profound antioxidant potential in vitro studies (Raghavendra et al., 2016).

Crystallography and Structural Analysis

The compound has been a subject of interest in crystallography and structural analysis. A study focused on the crystal structure of a similar compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using X-ray diffraction techniques. This study provides insights into the molecular structure and interactions within the crystal lattice (Yeong et al., 2018).

Synthesis and Characterization

In the field of organic synthesis, ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate and its derivatives have been synthesized and characterized, offering insights into their chemical properties and potential applications. One such study detailed the synthesis of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate and its hydrazone derivatives, providing valuable data on their molecular structure (Huang Jie-han, 2008).

Application in Drug Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of apixaban, an anticoagulant drug, demonstrating its significance in medicinal chemistry (Wang et al., 2017).

Anticancer Research

Some derivatives of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate have been investigated for their potential anti-proliferative effects on tumor cells. A study on 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a structurally similar compound, highlighted its pronounced anti-proliferative activity and tumor cell selectivity (Thomas et al., 2017).

Safety And Hazards

- Toxicity : EMIC’s toxicity profile needs further investigation.

- Handling : Use appropriate protective measures during synthesis.

- Environmental Impact : Dispose of waste responsibly.

Zukünftige Richtungen

- Biological Studies : Investigate EMIC’s pharmacological effects.

- Structural Modifications : Explore derivatives for enhanced activity.

- Formulation : Develop drug formulations containing EMIC.

Eigenschaften

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFZXOJUFGNQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451394 | |

| Record name | ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |

CAS RN |

495417-30-6 | |

| Record name | ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamate](/img/structure/B1625164.png)

![2-[3-(4-Tert-butoxycarbonyl-1-piperazinyl)-2-pyrazinyloxy]ethanol](/img/structure/B1625170.png)

![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)

![4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1625178.png)

![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)

![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)

![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)